molecular formula C14H9FN2O2 B2769237 N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide CAS No. 2411292-91-4

N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2769237
CAS No.: 2411292-91-4
M. Wt: 256.236
InChI Key: IODIBNZTIRXOJA-UHFFFAOYSA-N
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Description

N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Addition of the Cyano Group: The cyano group is added using cyanation reactions, often involving reagents such as sodium cyanide or potassium cyanide.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-Cyano-5-(4-chlorophenyl)furan-2-yl]prop-2-enamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    N-[3-Cyano-5-(4-bromophenyl)furan-2-yl]prop-2-enamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.

    N-[3-Cyano-5-(4-methylphenyl)furan-2-yl]prop-2-enamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[3-cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c1-2-13(18)17-14-10(8-16)7-12(19-14)9-3-5-11(15)6-4-9/h2-7H,1H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODIBNZTIRXOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(O1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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